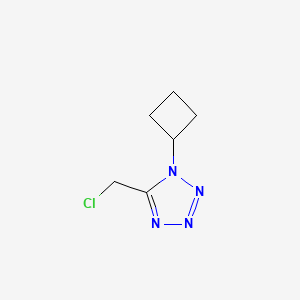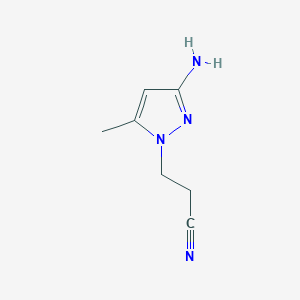
3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
概要
説明
3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and 2-pyrrolidinone.
Bromination: The 4-chloro-3-fluoroaniline undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Cyclization: The brominated intermediate is then subjected to cyclization with 2-pyrrolidinone under basic conditions, often using a base like potassium carbonate or sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.
化学反応の分析
Types of Reactions
3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a Grignard reagent can produce a new alkylated product.
科学的研究の応用
3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism by which 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death) or cell proliferation.
類似化合物との比較
Similar Compounds
- 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
- 3-Bromo-1-(4-fluorophenyl)pyrrolidin-2-one
- 3-Bromo-1-(4-chloro-2-fluorophenyl)pyrrolidin-2-one
Uniqueness
Compared to similar compounds, 3-Bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is unique due to the specific arrangement of halogen atoms, which can significantly influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenyl ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.
特性
IUPAC Name |
3-bromo-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClFNO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVZXXGNHBUOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)


![1-[4-(Propan-2-yl)cyclohexyl]piperazine](/img/structure/B1528643.png)










